Nota-PSMA is classified as a radiolabeled ligand that targets PSMA. It is synthesized using the chelator NOTA (1,4,7-triazacyclononane-1,4-diacetic acid) to facilitate the binding of radioactive isotopes for imaging purposes. The compound has been evaluated for its pharmacokinetics and biodistribution properties, indicating its potential utility in clinical settings for both imaging and therapeutic interventions.
The synthesis of Nota-PSMA involves several key steps:
The specific binding affinity and stability of this compound are critical parameters evaluated during its development. Studies have shown that Nota-PSMA exhibits high affinity for PSMA, making it suitable for targeted imaging applications.
Nota-PSMA participates in several chemical reactions during its synthesis:
The mechanism of action for Nota-PSMA involves its selective binding to PSMA expressed on prostate cancer cells. Upon administration, the compound binds to PSMA, allowing for visualization through positron emission tomography (PET) imaging or enabling targeted radiotherapy if conjugated with therapeutic isotopes.
The pharmacokinetic profile indicates that after administration, Nota-PSMA rapidly distributes throughout tissues with significant accumulation in tumors expressing high levels of PSMA. This selective accumulation facilitates effective imaging and treatment of prostate cancer.
Nota-PSMA exhibits several notable physical and chemical properties:
Analytical methods such as HPLC are employed to assess these properties, ensuring that the compound meets the necessary criteria for clinical use.
Nota-PSMA has significant applications in both diagnostic and therapeutic domains:
PSMA, also designated as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II, is a type II transmembrane glycoprotein characterized by a distinctive structural organization: a short 19-amino acid N-terminal cytoplasmic domain, a 24-amino acid transmembrane segment, and a substantial 707-amino acid extracellular enzymatic domain [2] [5]. This glycoprotein exists predominantly as a homodimer in its functional state, with dimerization occurring through helical interactions within residues 601–750 of the extracellular domain—a structural prerequisite for its enzymatic activity [2]. The extracellular portion harbors a binuclear zinc site within its catalytic pocket, enabling its function as a carboxypeptidase with folate hydrolase and NAALADase (N-acetylated-alpha-linked-acidic dipeptidase) activities [2] [8]. This enzymatic function allows PSMA to cleave terminal glutamate residues from substrates including N-acetyl-aspartyl-glutamate (NAAG) in neuronal synapses and gamma-glutamated folates in dietary components.
Table 1: Key Biological Characteristics of PSMA in Prostate Cancer
Characteristic | Description | Clinical Relevance |
---|---|---|
Expression Level | 100-1000 times higher in prostate adenocarcinoma vs normal tissue | Enables tumor-selective targeting |
Expression Pattern | Increases with higher Gleason grade, metastatic disease, and castration resistance | Correlates with aggressive disease and poor prognosis |
Regulation | Androgen receptor (AR) suppresses transcription via enhancer binding; Hypermethylation of FOLH1 promoter silences expression | Explains heterogeneous expression in advanced disease |
Internalization | Constitutive internalization via clathrin-coated pits with MXXXL cytoplasmic motif | Facilitates efficient uptake of targeted radioligands |
Heterogeneity | Suppressed in AR-negative tumors, neuroendocrine variants, and liver metastases | Impacts patient selection for PSMA-targeted therapies |
PSMA expression exhibits pathologically significant overexpression in prostate adenocarcinoma compared to normal prostate epithelium, with levels increasing proportionally with tumor grade, metastatic potential, and progression to castration-resistant states [2] [5]. This overexpression pattern, combined with its accessible extracellular position and efficient internalization capacity, renders PSMA an exceptional molecular target for diagnostic imaging and radioligand therapy. However, PSMA expression is heterogeneous across prostate cancer subtypes, showing significant suppression in androgen receptor (AR)-negative tumors, treatment-emergent neuroendocrine variants, and specific metastatic sites like liver metastases [5]. This heterogeneity impacts patient selection and necessitates precise imaging to identify suitable candidates for PSMA-targeted interventions.
The development of PSMA-targeted radiopharmaceuticals represents a paradigm shift in prostate cancer diagnostics and therapy. The trajectory began with antibody-based approaches, exemplified by the murine monoclonal antibody capromab pendetide (ProstaScint®), which targeted an intracellular epitope of PSMA [4]. While pioneering, these antibodies faced limitations including suboptimal tumor penetration, prolonged blood circulation causing high background signal, and human anti-mouse antibody (HAMA) reactions [4] [8]. The breakthrough came with the development of small-molecule urea-based inhibitors that bind with high affinity to the PSMA enzymatic site. These inhibitors typically incorporate a glutamate-urea-lysine (EuK) or glutamate-urea-glutamate (EuE) pharmacophore linked to variable spacer units and chelating agents [1] [9].
Table 2: Evolution of PSMA-Targeted Radiopharmaceuticals
Generation | Representative Agents | Key Innovations | Clinical Impact |
---|---|---|---|
First-Gen (Antibodies) | [111In]In-capromab pendetide | PSMA as imaging target | Limited sensitivity/specificity |
Second-Gen (Small Molecules) | [68Ga]Ga-PSMA-11, [18F]DCFPyL, [177Lu]Lu-PSMA-617 | High-affinity urea-based inhibitors; Chelator versatility | Revolutionized PET imaging; FDA-approved diagnostics and therapy |
Third-Gen (Optimized) | [18F]rhPSMA-7.3, Al[18F]F-PSMA-BCH, [64Cu]Cu-NOTA-PSMA | Improved pharmacokinetics; Alternative radionuclides; NOTA chelation | Enhanced image resolution; Reduced renal/lacrimal uptake; Theranostic pairing |
The clinical validation of second-generation agents was unequivocally demonstrated by the VISION and TheraP trials, which led to the regulatory approval of [177Lu]Lu-PSMA-617 (Pluvicto®) by the FDA and EMA in 2022 for metastatic castration-resistant prostate cancer (mCRPC) progressing after taxanes and androgen receptor pathway inhibition [3] [6]. This approval cemented PSMA-targeted radioligand therapy as a standard treatment option in advanced prostate cancer. Subsequent trials like PSMAfore expanded applications to taxane-naïve mCRPC populations, demonstrating the versatility of the PSMA targeting paradigm [3] [6]. Simultaneously, diagnostic agents like [68Ga]Ga-PSMA-11 (Locametz®) and [18F]DCFPyL (Pylarify®) received approval, enabling sensitive detection of metastatic disease with positron emission tomography (PET).
Recent innovations focus on optimizing pharmacokinetics and expanding theranostic pairing. PSMA-BCH (NOTA-PSMA; CAS# 1703768-73-3), a conjugate incorporating the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), exemplifies this trend [1] [10]. Preclinical studies demonstrate that radiolabeled derivatives of NOTA-PSMA, including Al[18F]F-PSMA-BCH for PET imaging and 64Cu-PSMA-BCH for delayed imaging, offer high tumor uptake with favorable pharmacokinetics, including reduced hepatic accumulation compared to analogs like PSMA-617 [1]. This positions NOTA-PSMA as a promising scaffold for next-generation radiopharmaceuticals.
The selection of an appropriate chelator constitutes a critical determinant in the performance profile of radiometal-based PSMA ligands. NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) offers distinct thermodynamic and kinetic advantages over commonly used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DOTA derivatives. NOTA forms exceptionally stable complexes with gallium-68 (log K = 30.98) due to its ideal cavity size for Ga³⁺ coordination, minimizing transchelation and ensuring high in vivo stability [3] [7] [9]. This stability is paramount for maintaining target specificity and reducing background signal. Furthermore, NOTA enables efficient room-temperature radiolabeling with gallium-68, which is highly advantageous for routine clinical production by simplifying radiosynthesis and facilitating kit-based formulations.
For therapeutic applications, NOTA exhibits excellent compatibility with copper-64 (⁶⁴Cu), a positron-emitting radionuclide with a longer half-life (t₁/₂ = 12.7 hours) than gallium-68 (t₁/₂ = 68 minutes). The resulting radiotracer [⁶⁴Cu]Cu-NOTA-PSMA allows delayed PET imaging at 24-48 hours post-injection, potentially improving detection of lesions with lower PSMA expression or slower pharmacokinetics [1] [3]. Preclinical data for [⁶⁴Cu]Cu-PSMA-BCH demonstrated high tumor uptake and specificity with notably lower liver retention compared to [⁶⁴Cu]Cu-PSMA-617, suggesting pharmacokinetic advantages for the NOTA-conjugated ligand [1].
Beyond conventional radiometals, NOTA facilitates the incorporation of aluminum fluoride ([¹⁸F]AlF), creating a pseudo-¹⁸F radiopharmaceutical with the biodistribution benefits of a radiometal complex but the imaging qualities of fluorine-18. The resulting compound [¹⁸F]AlF-NOTA-PSMA (e.g., Al[¹⁸F]F-PSMA-BCH) merges the favorable resolution of fluorine-18 PET with the convenience of one-step kit-based radiolabeling [1] [10]. This approach bypasses the complex organic synthesis typically required for direct ¹⁸F-labeling of PSMA inhibitors, enhancing accessibility.
Importantly, the choice of chelator influences biodistribution beyond tumor targeting. While PSMA-617 derivatives exhibit high salivary gland and lacrimal gland uptake—contributing to xerostomia and xerophthalmia during therapy—NOTA-conjugated ligands show distinct biodistribution patterns [9]. Although the precise mechanisms governing salivary gland uptake remain incompletely understood (potentially involving non-PSMA mediated transport), chelator modifications offer a promising avenue for reducing off-target accumulation. Research demonstrates that altering the chelator or linker chemistry can significantly impact uptake in these dose-limiting tissues without compromising tumor targeting [7] [9].
The structural flexibility of NOTA also facilitates the design of multimodal and multivalent constructs. For instance, heterobivalent ligands targeting both PSMA and neurotensin receptor 1 (NTS1)—overexpressed in PSMA-negative prostate cancer lesions—have been synthesized on a NOTA scaffold [7]. These bispecific agents (e.g., JMV 7489) aim to overcome tumor heterogeneity by simultaneously engaging two distinct molecular targets, thereby broadening the applicability of PSMA-directed theranostics to a larger patient population [7]. The modular design of NOTA-PSMA ligands thus provides a versatile platform for addressing current limitations in prostate cancer management.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3